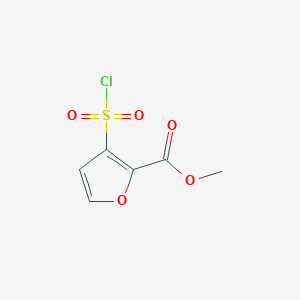![molecular formula C13H16N4O4S B2449415 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1207042-53-2](/img/structure/B2449415.png)
4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a 1,2,4-oxadiazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 3-hydroxykynurenine transaminase (HKT) . HKT is part of the kynurenine pathway, an important metabolic pathway in many organisms .
Mode of Action
The compound acts as a competitive inhibitor of HKT . This means it competes with the natural substrate of the enzyme for the active site, preventing the enzyme from carrying out its normal function .
Biochemical Pathways
The inhibition of HKT affects the kynurenine pathway. This pathway leads to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine . By inhibiting HKT, the compound can disrupt this pathway and potentially affect the production of reactive oxygen and nitrogen species .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of HKT. This can disrupt the normal functioning of the kynurenine pathway and potentially lead to changes in the levels of reactive oxygen and nitrogen species . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by the moderate onset decomposition temperatures ranging from 166 °C to 249 °C for similar compounds . Additionally, the compound’s efficacy might be influenced by factors such as the presence of other competing substrates or inhibitors, the pH of the environment, and the specific characteristics of the target organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the dimethylsulfamoyl group: This step involves the sulfonation of the benzamide core using dimethylsulfamoyl chloride in the presence of a base like triethylamine.
Coupling of the oxadiazole ring with the benzamide: This is typically done through a nucleophilic substitution reaction where the oxadiazole moiety is introduced to the benzamide core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or the formation of amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Industrial Applications: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,4-oxadiazol-3-yl)benzenamine
- 1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate
- 2-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl-1,2,4-triazol-3-one
Uniqueness
4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the combination of its structural features, which include a benzamide core, a dimethylsulfamoyl group, and a 1,2,4-oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-9-15-12(21-16-9)8-14-13(18)10-4-6-11(7-5-10)22(19,20)17(2)3/h4-7H,8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIWFOIIKWFXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
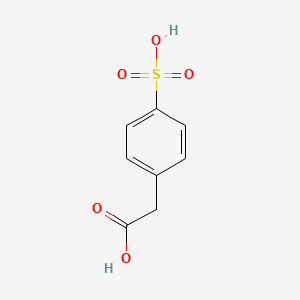
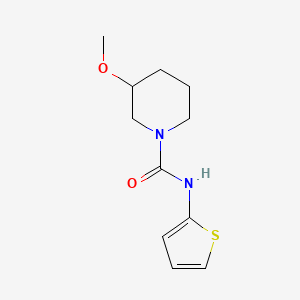
![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)
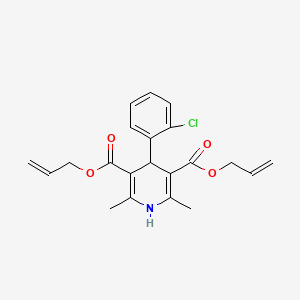
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449338.png)
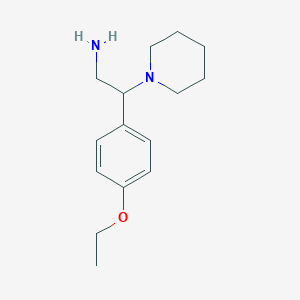
![1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2449343.png)
![2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2449346.png)
![N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2449347.png)


![4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2449352.png)
